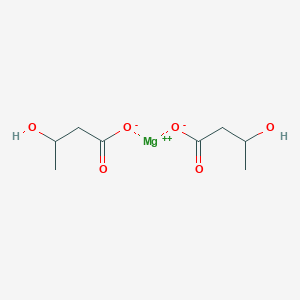

Magnesium 3-hydroxybutanoate

Description

Contextualization within Ketone Body Metabolism and Magnesium Homeostasis

Ketone body metabolism is a crucial energy pathway, particularly during periods of low glucose availability, such as fasting or prolonged exercise. nih.gov The liver synthesizes ketone bodies—primarily acetoacetate (B1235776), acetone, and D-β-hydroxybutyrate (the biologically active enantiomer of 3-hydroxybutanoate)—from fatty acids. nih.govnih.gov These molecules are then transported via the bloodstream to peripheral tissues, including the brain and muscles, where they are converted back to acetyl-CoA to produce ATP, the cell's energy currency. nih.gov Beyond its role as an energy substrate, 3-hydroxybutyrate (B1226725) also functions as a signaling molecule, influencing processes like inflammation and oxidative stress through interactions with specific receptors and enzymes. nih.gov

Magnesium homeostasis is vital for human health, as magnesium is the second most abundant intracellular cation and a critical cofactor in over 600 enzymatic reactions. physiology.orgnih.gov It is indispensable for fundamental processes such as energy metabolism, protein and nucleic acid synthesis, muscle and nerve function, and maintaining the structural stability of cellular components. physiology.orgresearchgate.net The body's magnesium balance is tightly regulated through a dynamic interplay between intestinal absorption and renal excretion. revistanefrologia.com Disruptions in magnesium levels can lead to a variety of metabolic abnormalities. revistanefrologia.com Magnesium 3-hydroxybutanoate, therefore, represents a compound that can influence both the energy-providing and signaling pathways of ketone bodies and the vast enzymatic and structural functions governed by magnesium.

Historical Trajectories in 3-Hydroxybutanoate and Magnesium Research

The study of 3-hydroxybutyrate is intrinsically linked to the discovery of ketosis. Initially viewed primarily as a marker and sometimes a pathogenic factor in diabetic ketoacidosis, its role was later redefined. nih.gov Research in the 20th century clarified its function as a vital alternative fuel for the brain and other tissues during fasting. nih.gov In the field of organic chemistry, optically active 3-hydroxybutanoic acid became recognized as a valuable chiral building block for synthesizing complex natural products and antibiotics. orgsyn.orgnih.gov It is also the monomeric precursor for the biodegradable polymer poly(3-hydroxybutyrate), a naturally occurring polyester (B1180765) produced by various bacteria. wikipedia.org

Table 1: Key Historical Milestones in Magnesium and 3-Hydroxybutanoate Research

| Year | Milestone | Field of Research | Reference |

|---|---|---|---|

| 1754 | Joseph Black recognizes magnesium as an element. | Magnesium | researchgate.net |

| 1808 | Sir Humphry Davy isolates magnesium metal. | Magnesium | researchgate.netancient-minerals.com |

| Early 1930s | Magnesium is recognized as an essential nutrient. | Magnesium | cambridge.org |

| Mid-20th Century | 3-hydroxybutyrate is established as a key alternative energy substrate for the brain during fasting. | 3-Hydroxybutanoate | nih.gov |

| Late 20th Century | (R)-3-hydroxybutanoate is utilized as a chiral building block in organic synthesis. | 3-Hydroxybutanoate | orgsyn.orgnih.gov |

| Late 20th Century | The role of 3-hydroxybutyrate as a signaling molecule, beyond its metabolic function, begins to be explored. | 3-Hydroxybutanoate | nih.gov |

Rationale for Dedicated Investigation of this compound as a Distinct Entity

The primary rationale for investigating this compound as a unique compound lies in its potential to function as a "dual ligand," where both the cation (magnesium) and the anion (3-hydroxybutanoate) are biologically active. biotechbooster.nl Unlike other magnesium salts where the anion (e.g., citrate (B86180), oxide) primarily acts as a carrier, 3-hydroxybutanoate is itself an energy-providing molecule and a signaling agent. biotechbooster.nl

This dual-action nature forms the basis for several research hypotheses:

Enhanced Bioavailability: It is proposed that the 3-hydroxybutanoate component may improve the absorption and bioavailability of magnesium compared to other supplemental forms. biotechbooster.nl Preliminary studies suggest it has higher bioavailability than magnesium citrate and glycerophosphate. biotechbooster.nl

Synergistic Metabolic Effects: The compound delivers both a key mineral for energy-producing enzymes and a direct fuel source. This combination could be particularly relevant in metabolic states where both magnesium and energy substrates are in high demand.

Targeted Delivery: As a ketone body, 3-hydroxybutanoate is readily taken up by tissues like the brain and muscles. nih.gov This raises the possibility that the compound could facilitate the delivery of magnesium to these specific tissues.

The investigation, therefore, is not merely about providing magnesium but about leveraging the unique properties of the 3-hydroxybutanoate anion to create a more effective or targeted molecule.

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Chemical Formula | C₈H₁₄MgO₆ | chembk.comnih.gov |

| Molar Mass | 230.498 g/mol | chembk.com |

| Appearance | White crystalline powder | nbinno.com |

| Solubility | Soluble in water and alcohol | nbinno.com |

| Synonyms | Magnesium beta-hydroxybutyrate, 3-Hydroxybutanoic acid magnesium salt | chembk.comsphericalinsights.com |

Current Research Landscape and Key Objectives for this compound

The current research landscape for this compound is driven by its growing use in the nutraceutical and dietary supplement markets, particularly for ketogenic diets, sports nutrition, and general wellness. sphericalinsights.comsphericalinsights.com The global market for this compound is expanding, reflecting increased consumer awareness of health and fitness. sphericalinsights.commarketresearchintellect.com

Key research objectives are focused on both the production and application of the compound:

Optimization of Synthesis: Research is ongoing to develop efficient and cost-effective synthesis methods. This includes both chemical routes, such as the reaction of (R)-3-hydroxybutyric acid with magnesium hydroxide (B78521), and biotechnological approaches using engineered microorganisms like E. coli to produce the precursor. biotechbooster.nlgoogle.com

Clinical and Preclinical Studies: A major objective is to scientifically validate the proposed benefits. This involves studies to confirm its superior bioavailability and to investigate its effects on physical and cognitive performance. biotechbooster.nlnih.gov

Exploration of New Applications: Researchers are exploring its potential in various applications, including its role in neuroprotection and the management of metabolic disorders. sphericalinsights.com The compound's ability to provide an alternative energy source and modulate cellular signaling is central to this exploration. nih.gov

A 2024 project, for example, aims to scale up the synthesis of Magnesium (R)-3-hydroxybutyrate, initiate a novel food application, and conduct market studies to explore its potential, building on preliminary data showing high bioavailability. biotechbooster.nl

Table 3: Key Research Objectives for this compound

| Research Area | Key Objectives | Potential Applications | Reference |

|---|---|---|---|

| Chemical Synthesis & Biotechnology | Optimize and scale up cost-effective production via fermentative and chemical routes. | Dietary Supplements, Pharmaceuticals | biotechbooster.nlgoogle.com |

| Nutraceuticals & Sports Nutrition | Investigate effects on ketosis, energy metabolism, and physical performance. | Ketogenic Diet Support, Athletic Supplements | sphericalinsights.com |

| Bioavailability & Pharmacokinetics | Quantify the absorption and metabolic fate compared to other magnesium salts and ketone supplements. | Improved Magnesium Supplementation | biotechbooster.nl |

| Medical & Therapeutic Research | Explore potential for neuroprotection and use in metabolic disease management. | Medical Foods, Therapeutic Agents | sphericalinsights.com |

Structure

3D Structure of Parent

Properties

Molecular Formula |

C8H14MgO6 |

|---|---|

Molecular Weight |

230.50 g/mol |

IUPAC Name |

magnesium;3-hydroxybutanoate |

InChI |

InChI=1S/2C4H8O3.Mg/c2*1-3(5)2-4(6)7;/h2*3,5H,2H2,1H3,(H,6,7);/q;;+2/p-2 |

InChI Key |

ZIMQIJFHENOQDO-UHFFFAOYSA-L |

Canonical SMILES |

CC(CC(=O)[O-])O.CC(CC(=O)[O-])O.[Mg+2] |

Origin of Product |

United States |

Synthetic Pathways and Chemical Derivatization Methodologies for Magnesium 3 Hydroxybutanoate

Chemical Synthesis Approaches for Magnesium 3-hydroxybutanoate Production

The chemical synthesis of this compound can be broadly categorized into direct salt formation from the corresponding acid and more complex multi-step strategies that begin with ester precursors. These approaches offer different advantages concerning scalability, purity, and control over the final product's stereochemistry.

Direct Salt Formation Techniques

The most straightforward chemical route to this compound is through the direct neutralization of 3-hydroxybutyric acid with a magnesium base. This method is fundamentally an acid-base reaction.

The typical procedure involves reacting 3-hydroxybutyric acid with magnesium hydroxide (B78521) (Mg(OH)₂) in an aqueous or alcoholic medium. chembk.comgoogle.com The reaction's stoichiometry is a critical parameter to control for ensuring a high-purity product and avoiding residual unreacted magnesium hydroxide, which can complicate purification. A specific molar ratio of 3-hydroxybutyric acid to magnesium hydroxide, cited as 2–2.1:1.5, is recommended to achieve quantitative conversion. google.com In a documented example, reacting 3-hydroxybutyric acid with 125 g of magnesium hydroxide in isopropanol (B130326) at 55°C for 12 hours resulted in a 97.2% yield of this compound. google.com

Table 1: Example of Direct Salt Formation

| Reactants | Solvent | Conditions | Yield |

|---|

Multi-step Organic Synthesis Strategies

A prevalent two-step process begins with the alkaline hydrolysis of an ester, such as ethyl 3-hydroxybutyrate (B1226725) or methyl 3-hydroxybutyrate. google.comgoogle.com This hydrolysis is catalyzed by a strong base like sodium hydroxide (NaOH) or potassium hydroxide (KOH) to yield a salt of 3-hydroxybutyric acid. The reaction mixture is then acidified to produce free 3-hydroxybutyric acid, which is subsequently neutralized with magnesium hydroxide to form the final magnesium salt. google.com Another advanced strategy involves the asymmetric hydrogenation of 3-oxobutanoic acid esters, which produces a chiral 3-hydroxybutanoate ester that can then be processed through hydrolysis and salt formation. google.comorgsyn.org

Stereospecific Synthesis of (R)- and (S)-3-hydroxybutanoate Magnesium Salts

Producing enantiomerically pure forms of this compound is crucial for many of its applications. The synthesis of the specific (R)- or (S)-enantiomers requires stereocontrolled reaction steps.

The synthesis of (R)-Magnesium 3-hydroxybutanoate often starts from an ester of (R)-3-hydroxybutyric acid. google.com A key method for obtaining such chiral esters is the asymmetric hydrogenation of 3-oxobutanoic acid esters using chiral ruthenium-BINAP catalysts, which can yield either the (R)- or (S)-ester with high enantiomeric purity. orgsyn.orgorgsyn.org

Once the chiral ester is obtained, it undergoes hydrolysis. This step is critical and must be conducted under carefully controlled conditions to prevent racemization. Low temperatures, typically between 0°C and 10°C, are employed during the alkaline hydrolysis to preserve the enantiomeric excess (ee) of the product. google.com Following hydrolysis, the resulting (R)-3-hydroxybutyric acid is carefully reacted with magnesium hydroxide. google.com A described synthesis of (R)-Magnesium 3-hydroxybutanoate involved the low-temperature hydrolysis of (R)-ethyl 3-hydroxybutanoate, followed by purification with an ion-exchange resin, and then reaction with magnesium hydroxide, yielding a final product with an enantiomeric excess value of 91.6%. google.com

Biocatalytic and Fermentative Routes for 3-hydroxybutanoate Precursors and Magnesium Salt Formation

Biotechnological methods offer an alternative to traditional chemical synthesis, often providing high stereoselectivity and utilizing renewable feedstocks. These routes can produce 3-hydroxybutyrate precursors or the polyhydroxyalkanoate (PHA) polymer, poly-(R)-3-hydroxybutyrate (PHB).

Engineered microorganisms, such as Escherichia coli and Cupriavidus necator, can be used to convert various carbon sources directly into (R)-3-hydroxybutyrate. nih.gov The produced acid is then recovered from the fermentation broth and precipitated as a magnesium salt. Fermentation to produce the biopolymer PHB is a well-established industrial process. orgsyn.org This polymer can be harvested from the microorganisms and then chemically depolymerized, for instance, through acid-catalyzed alcoholysis, to yield (R)-3-hydroxybutanoate esters. orgsyn.org These esters then serve as chiral precursors for the synthesis of (R)-Magnesium 3-hydroxybutanoate.

Genetically engineered acetogenic bacteria, including Clostridium autoethanogenum and Clostridium ljungdahlii, have been developed to produce 3-hydroxybutyrate from gaseous substrates like synthesis gas (syngas), which is a mixture of carbon monoxide, carbon dioxide, and hydrogen. google.comacs.org These pathways rely on the expression of key enzymes such as thiolase, 3-hydroxybutyryl-CoA dehydrogenase, and CoA-transferase. acs.org Furthermore, whole-cell biocatalysts are employed for the asymmetric reduction of keto-esters to their corresponding chiral hydroxy-esters, which are valuable intermediates. epa.govacs.org

Table 2: Biocatalytic and Fermentative Approaches

| Method | Organism/Enzyme | Precursor/Product | Key Features |

|---|---|---|---|

| Fermentation | Engineered E. coli, C. necator | (R)-3-hydroxybutyrate | Direct production from carbon sources. nih.gov |

| Polymer Depolymerization | Alcaligenes eutrophus (produces PHB) | (R)-ethyl 3-hydroxybutanoate | Starts from biologically produced polymer. orgsyn.orgorgsyn.org |

| Gas Fermentation | Engineered Clostridium species | 3-hydroxybutyrate | Utilizes gaseous substrates like syngas. google.comacs.org |

Optimization of Reaction Conditions for Yield, Purity, and Scalability

To ensure the viability of any synthetic route, reaction conditions must be optimized to maximize yield and purity while allowing for large-scale production.

Temperature: Temperature control is paramount, especially in stereospecific syntheses. To prevent racemization during the hydrolysis of chiral esters, temperatures are kept low (0-10°C), which helps maintain a high enantiomeric excess (>90% ee). google.com Conversely, the neutralization step with magnesium hydroxide has been effectively carried out at higher temperatures, such as 55°C. google.com

Stoichiometry: Precise control over the molar ratios of reactants is essential for achieving high conversion rates and product purity. For the direct salt formation, a molar ratio of 2-2.1 parts 3-hydroxybutyric acid to 1.5 parts magnesium hydroxide is cited as optimal. google.com In the hydrolysis step of esters, a molar ratio of ester to base catalyst of 1:2.5–4.5 is used. google.com

Purification and Yield: High purity is often achieved through post-reaction treatments. The use of activated carbon helps to remove impurities, and a final crystallization step, typically from ethanol, is used to isolate the pure magnesium salt. google.com Following these optimized procedures, yields as high as 97.2% have been reported for the synthesis of this compound. google.com

Scalability: For industrial-scale production, the efficiency of the synthetic route is a key consideration. The asymmetric hydrogenation of keto-esters using BINAP-ruthenium catalysts is noted as a practical and scalable method due to its high catalyst efficiency (substrate to catalyst molar ratio >1000) and straightforward product isolation via distillation. orgsyn.org

Precursor Chemistry and Raw Material Characterization for Synthesis

The quality and nature of the starting materials are fundamental to the success of the synthesis of this compound.

The primary chemical precursors for the synthesis include 3-hydroxybutyric acid itself, or more commonly, its esterified forms like methyl 3-hydroxybutyrate and ethyl 3-hydroxybutyrate. google.com For syntheses involving the creation of the chiral center, the starting material is often a β-ketoester, such as ethyl acetoacetate (B1235776). mdpi.com The principal raw material for the salt formation step is a magnesium source, most commonly magnesium hydroxide. chembk.comgoogle.com

In biocatalytic routes, the precursors are simple carbon sources such as glucose or sucrose, which microorganisms convert into the desired 3-hydroxybutyrate molecule. mdpi.com More advanced systems can utilize CO₂ or syngas as the carbon feedstock. nih.govgoogle.com

The characterization of these raw materials and the final product is critical. Purity and, in the case of stereospecific synthesis, the enantiomeric excess are key quality attributes. These are typically verified using analytical techniques like chromatography. The quality of the magnesium source is also important to ensure it does not introduce unwanted impurities into the final product.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 3-hydroxybutyric acid |

| (R)-3-hydroxybutyric acid |

| Magnesium hydroxide |

| Ethyl 3-hydroxybutanoate |

| (R)-ethyl 3-hydroxybutanoate |

| (S)-ethyl 3-hydroxybutanoate |

| Methyl 3-hydroxybutyrate |

| Sodium hydroxide |

| Potassium hydroxide |

| 3-oxobutanoic acid ester |

| Ethyl acetoacetate |

| Ruthenium-BINAP catalyst |

| Poly-(R)-3-hydroxybutyrate (PHB) |

| Isopropanol |

| Ethanol |

| Sodium borohydride |

| Thiolase |

| 3-hydroxybutyryl-CoA dehydrogenase |

| CoA-transferase |

| Carbon monoxide |

| Carbon dioxide |

| Hydrogen |

| Glucose |

| Sucrose |

Derivatization Strategies for Analytical and Experimental Purposes (e.g., Isotopic Labeling)

The analysis and quantification of 3-hydroxybutanoate, the conjugate base of 3-hydroxybutyric acid, in various biological and environmental matrices often require derivatization to enhance its volatility and improve its chromatographic and mass spectrometric properties. This is particularly crucial for techniques like Gas Chromatography-Mass Spectrometry (GC-MS), a common method for the precise detection of this compound.

Derivatization chemically modifies the 3-hydroxybutanoate molecule, typically by targeting its hydroxyl and carboxyl functional groups. The most prevalent strategy is silylation, which involves replacing the active hydrogen atoms in these groups with a trimethylsilyl (B98337) (TMS) group. This process reduces the polarity of the molecule, making it more suitable for GC analysis.

Several silylating agents are employed for the derivatization of 3-hydroxybutanoate. These include:

N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) : Often used with a catalyst like 1% trimethylchlorosilane (TMCS), BSTFA is a powerful silylating reagent. The derivatization reaction typically involves mixing the sample extract with BSTFA and TMCS, followed by heating to ensure complete reaction. researchgate.netoup.comnih.gov For instance, a method for quantifying beta-hydroxybutyric acid (BHB) in blood and vitreous humor involves reconstituting a dried extract in ethyl acetate (B1210297) and then adding BSTFA with 1% TMCS, followed by incubation at room temperature for 30 minutes. researchgate.net

N-tert-butyl-dimethylsilyl-N-methyltrifluoracetamide (MTBSTFA) : This reagent creates tert-butyldimethylsilyl (TBDMS) derivatives, which are more stable than TMS derivatives. Specific derivatization of 3-hydroxybutanoate monomer units with MTBSTFA has been shown to improve both chromatographic separation and mass spectrometric detection. nih.govresearchgate.net This technique is sensitive enough to detect poly-beta-hydroxybutyrate (PHB) in soil and sludge samples down to picogram levels per gram of dry matter. nih.govresearchgate.net

N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) : Another silylating agent used in the analysis of 3-hydroxybutanoate and other metabolites. nih.gov

The choice of derivatization agent and reaction conditions can significantly impact the sensitivity and reliability of the analysis. The following table summarizes common derivatization agents and their applications in 3-hydroxybutanoate analysis.

Table 1: Derivatization Agents for 3-Hydroxybutanoate Analysis

| Derivatization Agent | Abbreviation | Typical Application | Key Findings | Reference(s) |

|---|---|---|---|---|

| N,O-bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane | BSTFA + 1% TMCS | Quantification of BHB in blood, urine, and vitreous humor by GC-MS. | Creates TMS derivatives; validated method showed linearity from 50 to 500 µg/mL. researchgate.net | researchgate.netoup.comnih.gov |

| N-tert-butyl-dimethylsilyl-N-methyltrifluoracetamide | MTBSTFA | Determination of poly-beta-hydroxybutyrate (PHB) in environmental samples. | Forms stable TBDMS derivatives, improving chromatographic and mass spectrometric properties; detection limit of ~10⁻¹³ g/µL. nih.govresearchgate.net | nih.govresearchgate.net |

Isotopic Labeling

Isotopic labeling is a powerful technique used for a variety of analytical and experimental purposes, including metabolic flux analysis, therapeutic drug monitoring, and as an internal standard for quantitative mass spectrometry. medchemexpress.com In the context of this compound, isotopically labeled analogs of 3-hydroxybutyrate serve as ideal internal standards because they have nearly identical chemical and physical properties to the unlabeled analyte but a different mass, allowing for precise quantification.

Commonly used stable isotopes for labeling 3-hydroxybutanoate include deuterium (B1214612) (²H or D) and carbon-13 (¹³C).

Deuterium-labeled 3-hydroxybutyrate (e.g., BHB-d₄) : This is frequently used as an internal standard in GC-MS methods to quantify endogenous 3-hydroxybutyrate in biological samples like blood and vitreous humor. researchgate.net The use of a deuterated internal standard corrects for analyte loss during sample preparation and variations in instrument response, leading to high accuracy and precision. researchgate.net

Carbon-13-labeled 3-hydroxybutyrate (e.g., [1,2-¹³C₂]glucose, [U-¹³C₄]3-hydroxybutyrate, Sodium D-3-hydroxybutyrate (¹³C₄)) : These tracers are invaluable for studying metabolic pathways in vivo. nih.govisotope.com By infusing a ¹³C-labeled substrate and analyzing the resulting metabolites with techniques like ¹³C NMR spectroscopy or mass spectrometry, researchers can trace the metabolic fate of the carbon atoms from 3-hydroxybutyrate. nih.gov Such studies have provided insights into cerebral metabolism, demonstrating that the brain can utilize 3-hydroxybutyrate as an energy source. nih.gov The stable isotope-labeled versions can be used for metabolic flux analysis and as standards for quantitation in drug development. medchemexpress.com

The following table lists examples of isotopically labeled 3-hydroxybutanoate compounds used in research.

Table 2: Examples of Isotopically Labeled 3-Hydroxybutanoate Compounds

| Isotope-Labeled Compound | Isotope(s) | Common Application | Purpose | Reference(s) |

|---|---|---|---|---|

| Beta-hydroxybutyric acid-d₄ | Deuterium (d₄) | Quantitative analysis of BHB in biological fluids. | Internal standard for GC-MS to improve accuracy and precision. | researchgate.net |

| (R)-3-Hydroxybutanoic acid-¹³C₂ | Carbon-13 (¹³C₂) | Metabolic studies, therapeutic drug monitoring. | Tracer for metabolic flux analysis; quantitation standard. | medchemexpress.com |

| [U-¹³C₄]3-hydroxybutyrate | Carbon-13 (¹³C₄) | In vivo metabolic research. | Tracing the metabolic fate of 3-hydroxybutyrate in cerebral metabolism. | nih.gov |

Advanced Analytical Methodologies for Magnesium 3 Hydroxybutanoate Characterization and Quantification

Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Spectroscopic techniques are indispensable for the structural analysis and purity verification of Magnesium 3-hydroxybutanoate. By probing the interactions of the molecule with electromagnetic radiation, these methods offer a wealth of information regarding its atomic composition, bonding, and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of this compound in solution. It provides detailed information about the carbon-hydrogen framework and the ionic environment of the magnesium atom.

¹H NMR Spectroscopy: Proton (¹H) NMR spectroscopy is instrumental in mapping the proton environments within the 3-hydroxybutanoate anion. The expected chemical shifts and splitting patterns provide a unique fingerprint of the molecule. For the 3-hydroxybutanoate anion, the proton signals are anticipated in specific regions of the spectrum. The methyl (-CH₃) protons would appear as a doublet, the methylene (-CH₂-) protons as a doublet of doublets, and the methine (-CH-) proton as a multiplet. The hydroxyl (-OH) proton signal may be broad and its position can vary depending on the solvent and concentration.

| Proton Assignment | Expected Chemical Shift (ppm) | Expected Multiplicity |

| -CH₃ | ~1.2 | Doublet |

| -CH₂- | ~2.4 | Doublet of Doublets |

| -CH- | ~4.2 | Multiplet |

| -OH | Variable | Singlet (broad) |

This is an interactive data table. Users can sort and filter the data as needed.

¹³C NMR Spectroscopy: Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the 3-hydroxybutanoate anion. Each unique carbon atom in the molecule gives rise to a distinct signal in the ¹³C NMR spectrum. The carbonyl carbon of the carboxylate group is characteristically found far downfield.

| Carbon Assignment | Expected Chemical Shift (ppm) |

| -CH₃ | ~20-30 |

| -CH₂- | ~40-50 |

| -CH- | ~60-70 |

| -C(=O)O⁻ | ~170-185 |

This is an interactive data table. Users can sort and filter the data as needed.

²⁵Mg NMR Spectroscopy: Direct observation of the magnesium cation is possible through ²⁵Mg NMR spectroscopy. However, this technique presents challenges due to the low natural abundance (10.00%) and quadrupolar nature of the ²⁵Mg isotope, which often results in broad signals huji.ac.ilchemlin.org. The chemical shift of ²⁵Mg is sensitive to its coordination environment and can provide insights into the nature of the ionic interactions between the magnesium cation and the 3-hydroxybutanoate anions huji.ac.ilrsc.org. In symmetrical environments, relatively narrow lines can be obtained huji.ac.il.

Infrared (IR) and Raman spectroscopy are vibrational techniques that provide information about the functional groups present in this compound.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by the molecule, which causes vibrations of the chemical bonds. The IR spectrum of this compound is expected to show characteristic absorption bands for the hydroxyl (-OH) and carboxylate (-COO⁻) groups. A broad absorption band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group. The carboxylate group will exhibit strong asymmetric and symmetric stretching vibrations.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The technique is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy can be used to identify the C-C backbone vibrations and the symmetric stretch of the carboxylate group. For instance, in poly(3-hydroxybutyrate), a related polymer, characteristic Raman peaks are observed at 837, 1455, and 1736 cm⁻¹ mdpi.com.

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| -OH | O-H Stretch | 3200-3600 (broad) | |

| -COO⁻ | Asymmetric Stretch | ~1550-1610 | |

| -COO⁻ | Symmetric Stretch | ~1400-1450 | ~1400-1450 |

| C-O | C-O Stretch | ~1050-1150 | |

| C-H | C-H Stretch | ~2850-3000 | ~2850-3000 |

This is an interactive data table. Users can sort and filter the data as needed.

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of this compound. In mass spectrometry, the compound is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z) chemguide.co.ukwikipedia.org.

The mass spectrum of the 3-hydroxybutanoate anion would be expected to show a molecular ion peak corresponding to its molecular weight. Furthermore, the fragmentation pattern of the molecular ion can provide valuable structural information. Common fragmentation pathways for the 3-hydroxybutanoate anion could include the loss of water (H₂O), carbon dioxide (CO₂), and cleavage of the carbon-carbon bonds. For example, a prominent fragment ion might be observed at m/z 43, corresponding to the acetyl cation ([CH₃CO]⁺) docbrown.info.

Ultraviolet-Visible (UV-Vis) spectroscopy can be employed for the quantitative analysis and purity assessment of this compound, particularly for detecting impurities with chromophores. The carboxyl group of the 3-hydroxybutanoate anion exhibits weak absorption in the low UV region, typically between 200-210 nm shimadzu.com. While this absorption may not be highly specific, it can be utilized for concentration determination in pure samples.

Furthermore, UV-Vis spectroscopy can be an effective tool for monitoring degradation. The formation of degradation products with conjugated systems would lead to the appearance of new absorption bands at longer wavelengths, providing a sensitive method for stability studies. Indirectly, the magnesium content can be determined by UV-Vis spectrophotometry after complexation with a suitable chromogenic reagent mt.comcumhuriyet.edu.trcumhuriyet.edu.tr.

Chromatographic Separation and Quantification Techniques

Chromatographic techniques are essential for separating this compound from complex mixtures and for its precise quantification. These methods rely on the differential partitioning of the analyte between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC) is the most widely used chromatographic technique for the analysis of non-volatile organic acids like 3-hydroxybutanoic acid and its salts shimadzu.com. The choice of detector is crucial for the sensitive and accurate quantification of this compound.

Refractive Index Detector (RID): A Refractive Index Detector is a universal detector that responds to changes in the refractive index of the mobile phase as the analyte elutes from the column. Since 3-hydroxybutanoate does not possess a strong chromophore, RID is a suitable detection method shimadzu.com. However, it is sensitive to changes in temperature and mobile phase composition, making it incompatible with gradient elution.

Charged Aerosol Detector (CAD): The Charged Aerosol Detector is another universal detector that provides a nearly uniform response for non-volatile analytes, irrespective of their chemical structure researchgate.net. This makes CAD an excellent choice for the quantification of this compound, especially when analyzing for impurities that may have different chromophoric properties. It is compatible with gradient elution, offering greater flexibility in method development.

UV Detector: As mentioned earlier, the carboxyl group of 3-hydroxybutanoate absorbs in the low UV range (200-210 nm) shimadzu.com. An HPLC system equipped with a UV detector set to these low wavelengths can be used for quantification, provided the mobile phase has a low UV cutoff. This method is often employed for the analysis of organic acids ub.edu.

| Detector | Principle | Advantages for this compound | Limitations |

| Refractive Index (RID) | Measures changes in the refractive index of the eluent. | Universal detector, suitable for compounds without chromophores. | Sensitive to temperature and flow rate changes; not compatible with gradient elution. |

| Charged Aerosol (CAD) | Nebulizes eluent, charges particles, and measures the charge. | Universal detector with near-uniform response; compatible with gradient elution. | Requires volatile mobile phases. |

| Ultraviolet (UV) | Measures absorbance of UV light by the analyte. | Simple and robust; can be used at low wavelengths for the carboxyl group. | Low sensitivity and specificity for 3-hydroxybutanoate; mobile phase interference. |

This is an interactive data table. Users can sort and filter the data as needed.

Gas Chromatography-Mass Spectrometry (GC-MS) for Derivatized Forms

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful technique for the quantification of 3-hydroxybutanoate. Due to the low volatility of the analyte, a derivatization step is necessary to convert it into a more volatile compound suitable for GC analysis. The most common derivatization method involves silylation, where the hydroxyl and carboxyl groups of 3-hydroxybutanoate react with a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), to form trimethylsilyl (B98337) (TMS) derivatives.

The derivatized sample is then injected into the GC, where it is separated from other components based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio, providing both qualitative and quantitative information. For quantitative analysis, selected ion monitoring (SIM) or multiple reaction monitoring (MRM) modes are often employed to enhance sensitivity and selectivity.

A typical GC-MS method for the analysis of the TMS-derivative of 3-hydroxybutyrate (B1226725) would monitor specific ions. For instance, the ion at m/z 233 is often used as a target ion for quantification. Method validation for such an assay typically demonstrates good linearity over a defined concentration range, with correlation coefficients (R²) greater than 0.99. The limits of detection (LOD) and quantification (LOQ) are generally in the low mg/L range, making it suitable for trace analysis.

Table 1: Representative GC-MS Method Parameters and Validation Data for Derivatized 3-Hydroxybutanoate Analysis

| Parameter | Value/Condition |

|---|---|

| Derivatization Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS |

| GC Column | HP-5MS (or equivalent) |

| Injector Temperature | 250 °C |

| Oven Temperature Program | Initial 80°C, ramp to 300°C |

| Carrier Gas | Helium |

| MS Ionization Mode | Electron Impact (EI) |

| Ions Monitored (m/z) | 233 (Quantifier), 204 (Qualifier) |

| Linear Range | 0.5 - 50 mg/L |

| Limit of Quantification (LOQ) | 0.5 mg/L |

| Precision (CV%) | < 15% |

Ion Chromatography for Magnesium Counter-Ion Quantification

Ion Chromatography (IC) is a highly effective method for the determination of the magnesium counter-ion in this compound. This technique separates ions based on their affinity for an ion-exchange resin. For cation analysis, a cation-exchange column is used. The sample is introduced into a stream of eluent (mobile phase) which passes through the column. The magnesium ions are separated from other cations and are detected by a conductivity detector. To enhance sensitivity, a suppressor is often used to reduce the background conductivity of the eluent.

A typical IC method for magnesium quantification would utilize a cation exchange column, such as a Dionex IonPac CS12A or equivalent, with a methanesulfonic acid eluent. The method's performance is evaluated by its linearity, accuracy, and precision. Linearity is typically observed over a concentration range relevant for the analysis of pharmaceutical salts, with excellent correlation coefficients.

Table 2: Typical Ion Chromatography Method Parameters for Magnesium Quantification

| Parameter | Value/Condition |

|---|---|

| IC Column | Dionex IonPac CS12A (or equivalent) |

| Eluent | 20 mM Methanesulfonic Acid |

| Flow Rate | 1.0 mL/min |

| Detection | Suppressed Conductivity |

| Linear Range | 0.5 - 20 ppm |

| Correlation Coefficient (R²) | > 0.999 |

| Precision (RSD%) | < 2% |

Supercritical Fluid Chromatography (SFC) for Enantiomeric Separation

Supercritical Fluid Chromatography (SFC) is a powerful technique for the separation of enantiomers, which is crucial for the analysis of chiral molecules like 3-hydroxybutanoate. SFC uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. The low viscosity and high diffusivity of supercritical CO2 allow for fast and efficient separations. Chiral separation is achieved by using a chiral stationary phase (CSP), which interacts differently with the two enantiomers, leading to their separation. Polysaccharide-based CSPs are widely used for this purpose.

The mobile phase in SFC is often modified with a small amount of an organic solvent, such as methanol or ethanol, to improve the solubility of the analyte and enhance the chiral recognition. The choice of the CSP and the mobile phase composition are critical for achieving baseline separation of the enantiomers.

Table 3: Representative Supercritical Fluid Chromatography Parameters for Enantiomeric Separation of Chiral Acids

| Parameter | Value/Condition |

|---|---|

| Column | Chiralpak AD-H (or similar polysaccharide-based CSP) |

| Mobile Phase | Supercritical CO2 / Methanol (gradient or isocratic) |

| Back Pressure | 100 - 150 bar |

| Column Temperature | 35 - 40 °C |

| Detection | UV or Mass Spectrometry (MS) |

| Expected Outcome | Baseline separation of R- and S-3-hydroxybutanoate |

Electrophoretic Methods for Separation and Identification (e.g., Capillary Electrophoresis)

Capillary Electrophoresis (CE) is a high-resolution separation technique that can be applied to the analysis of charged species like 3-hydroxybutanoate. In CE, separation occurs in a narrow-bore fused-silica capillary filled with a background electrolyte (BGE). When a high voltage is applied across the capillary, analytes migrate according to their electrophoretic mobility and the electroosmotic flow (EOF). The electrophoretic mobility is dependent on the charge-to-size ratio of the ion.

For the analysis of small organic acids, Capillary Zone Electrophoresis (CZE) is the most common mode. Detection is typically performed using indirect UV detection, where a chromophore is added to the BGE, and the analyte is detected as a decrease in absorbance. The repeatability of migration times is a critical performance characteristic of a CE method.

Table 4: Illustrative Capillary Electrophoresis Parameters for 3-Hydroxybutanoate Analysis

| Parameter | Value/Condition |

|---|---|

| Capillary | Fused silica (B1680970), 50 µm i.d., 50 cm total length |

| Background Electrolyte (BGE) | 20 mM Phosphate (B84403) buffer with a chromophore (e.g., chromate) |

| Applied Voltage | -20 kV to -30 kV |

| Injection | Hydrodynamic or Electrokinetic |

| Detection | Indirect UV at a suitable wavelength |

| Migration Time RSD% | < 2% |

X-ray Diffraction (XRD) for Crystalline Structure and Polymorphism Analysis

X-ray Diffraction (XRD) is a non-destructive analytical technique that provides detailed information about the crystalline structure of a solid material. It is an indispensable tool for characterizing the solid-state properties of pharmaceutical salts like this compound, including the identification of different polymorphic forms. Polymorphism, the ability of a compound to exist in more than one crystalline form, can significantly impact the physical and chemical properties of a drug substance.

In an XRD experiment, a beam of X-rays is directed at a powdered sample, and the scattered X-rays are detected at various angles. The resulting diffraction pattern is a fingerprint of the crystalline lattice. The positions (2θ angles) and intensities of the diffraction peaks are unique to a specific crystalline form.

Table 5: Representative X-ray Diffraction Data for a Crystalline Magnesium Salt

| 2θ Angle (°) | d-spacing (Å) | Relative Intensity (%) |

|---|---|---|

| 10.5 | 8.42 | 100 |

| 15.8 | 5.60 | 45 |

| 21.1 | 4.21 | 80 |

| 25.4 | 3.50 | 60 |

| 30.8 | 2.90 | 75 |

Thermal Analysis Techniques for Stability and Phase Transition Studies (e.g., TGA, DSC)

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are crucial for investigating the thermal stability and phase transitions of this compound.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. TGA is particularly useful for determining the presence of water of hydration and assessing the thermal stability of the compound. The resulting TGA curve provides information on the temperatures at which decomposition or desolvation occurs.

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. DSC can detect physical and chemical changes that involve a change in enthalpy, such as melting, crystallization, and solid-solid phase transitions. This information is vital for understanding the polymorphic behavior and processing conditions of the material.

Table 6: Illustrative Thermal Analysis Data for a Hydrated Magnesium Salt

| Technique | Temperature Range (°C) | Observation | Interpretation |

|---|---|---|---|

| TGA | 50 - 150 | Mass loss corresponding to water molecules | Dehydration |

| DSC | 100 - 120 | Endothermic peak | Melting of hydrate/loss of water |

| TGA | > 250 | Significant mass loss | Decomposition of the organic moiety |

| DSC | > 250 | Exothermic/Endothermic events | Decomposition processes |

Advanced Hyphenated Techniques for Complex Matrix Analysis (e.g., LC-MS/MS, GCxGC-MS)

For the analysis of this compound in complex matrices, such as biological fluids or food products, advanced hyphenated techniques are often necessary to achieve the required selectivity and sensitivity.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique that combines the separation power of liquid chromatography with the detection capabilities of tandem mass spectrometry. For 3-hydroxybutanoate, a hydrophilic interaction liquid chromatography (HILIC) or reversed-phase chromatography method can be developed. The use of tandem mass spectrometry in multiple reaction monitoring (MRM) mode allows for the highly specific quantification of the analyte even in the presence of interfering matrix components.

Comprehensive Two-Dimensional Gas Chromatography-Mass Spectrometry (GCxGC-MS) offers a significant increase in separation power compared to conventional GC-MS. In GCxGC, the effluent from the first GC column is sequentially trapped and then rapidly injected onto a second column with a different stationary phase. This results in a two-dimensional separation, providing much higher peak capacity and the ability to separate co-eluting compounds. This technique is particularly valuable for the detailed metabolic profiling of complex samples containing 3-hydroxybutanoate and other related metabolites.

Table 7: Exemplary LC-MS/MS Parameters for 3-Hydroxybutanoate Quantification

| Parameter | Value/Condition |

|---|---|

| LC Column | HILIC or C18 |

| Mobile Phase | Acetonitrile/Water with formic acid or ammonium formate |

| Ionization Mode | Negative Electrospray Ionization (ESI-) |

| MRM Transition | Precursor Ion (m/z) → Product Ion (m/z) |

| Collision Energy (eV) | Optimized for the specific transition |

| Limit of Quantification (LOQ) | Low µM to nM range |

Biochemical and Cellular Mechanisms of Action of Magnesium 3 Hydroxybutanoate

Interplay with Cellular Energy Metabolism Pathways (in vitro/ex vivo models)

Modulation of Mitochondrial Bioenergetics and Oxidative Phosphorylation

The 3-hydroxybutanoate component serves as a potent fuel for mitochondria. frontiersin.org Upon entering the cell, it is transported into the mitochondrial matrix and converted back to acetoacetyl-CoA, which is then cleaved into two molecules of acetyl-CoA. nih.gov These acetyl-CoA molecules enter the tricarboxylic acid (TCA) cycle to generate reducing equivalents (NADH and FADH₂), which in turn donate electrons to the electron transport chain (ETC) for oxidative phosphorylation. nih.gov

This process is highly efficient. Studies have shown that the metabolism of ketone bodies can increase the redox potential of the mitochondrial NAD⁺/NADH couple, leading to a more efficient production of ATP compared to glucose. nih.govmdpi.com In isolated heart mitochondria, perfusion with 3-hydroxybutanoate increased hydraulic work without a proportional increase in oxygen consumption, indicating enhanced efficiency. frontiersin.org Furthermore, in in vitro studies using C2C12 muscle cells, treatment with β-hydroxybutyrate led to significant elevations in the mitochondrial respiration rate and an increase in the respiratory control ratio (RCR), a key indicator of mitochondrial health and coupling efficiency. mdpi.com

The magnesium ion is indispensable for these processes. It acts as a critical cofactor for multiple enzymes within the TCA cycle and is essential for the function of ATP synthase, the enzyme complex that produces ATP. researchgate.net Furthermore, ATP itself is biologically active primarily as a complex with magnesium (Mg-ATP), which stabilizes the molecule for energy transfer. wikipedia.org Therefore, the presence of magnesium is fundamental to harnessing the energy derived from 3-hydroxybutanoate oxidation. researchgate.net

| Experimental Model | Parameter Measured | Effect of 3-Hydroxybutanoate | Reference |

|---|---|---|---|

| C2C12 Myotubes | Mitochondrial Respiration (ADP-stimulated) | Significant Increase | mdpi.com |

| C2C12 Myotubes | Respiratory Control Ratio (RCR) | Significant Elevation | mdpi.com |

| Perfused Rat Heart | Cardiac Efficiency (Work/O₂ Consumption) | Increased | frontiersin.org |

| Cultured Neurons | Mitochondrial Membrane Potential | Increased | mdpi.com |

Influence on Glycolysis, Gluconeogenesis, and Pentose (B10789219) Phosphate (B84403) Pathway Flux

The availability of 3-hydroxybutanoate as an alternative fuel source significantly impacts glucose metabolism pathways. By providing a steady supply of acetyl-CoA to the TCA cycle, 3-hydroxybutanoate reduces the cellular reliance on glycolysis for energy production. nih.gov This effect is mediated, in part, by the increase in acetyl-CoA and citrate (B86180), which are known allosteric inhibitors of key glycolytic enzymes such as phosphofructokinase and pyruvate (B1213749) kinase. nih.gov This metabolic shift spares glucose, which can then be redirected to other essential pathways.

The influence on gluconeogenesis is also significant. Ketone body oxidation in skeletal muscle reduces the production of pyruvate, a key substrate for the synthesis of L-alanine. researchgate.net Since L-alanine is a primary precursor for hepatic gluconeogenesis, its reduced availability leads to a decrease in the liver's ability to produce new glucose. researchgate.net

The pentose phosphate pathway (PPP) is primarily an anabolic pathway that produces NADPH for antioxidant defense and ribose-5-phosphate (B1218738) for nucleotide synthesis. While direct studies on the influence of 3-hydroxybutanoate on PPP flux are less common, its metabolic effects suggest an indirect interaction. By increasing the mitochondrial NAD⁺/NADH ratio, 3-hydroxybutanoate may enhance the availability of NADP⁺, a crucial substrate for the oxidative branch of the PPP, thereby supporting NADPH production and cellular antioxidant capacity. nih.gov

Substrate Utilization and Fuel Oxidation Preferences

Cells with high metabolic demands, such as neurons and cardiomyocytes, exhibit a clear preference for oxidizing ketone bodies like 3-hydroxybutanoate when they are available. This metabolic flexibility is crucial during periods of low glucose availability. In in vitro models, the presence of 3-hydroxybutanoate leads to a competitive inhibition of glucose and fatty acid oxidation.

The mechanism for this shift involves both substrate availability and enzymatic regulation. The robust generation of acetyl-CoA from 3-hydroxybutanoate metabolism directly feeds the TCA cycle. nih.gov Concurrently, the resulting increase in acetyl-CoA levels inhibits the pyruvate dehydrogenase complex, the enzyme that converts pyruvate (from glycolysis) into acetyl-CoA, effectively creating a bottleneck for glucose oxidation. nih.gov This demonstrates a hierarchical preference for fuel utilization, where 3-hydroxybutanoate is readily consumed, thereby conserving glucose and muscle protein.

Cellular Signaling Pathways and Gene Expression Regulation

Beyond its role as a metabolite, 3-hydroxybutanoate acts as a signaling molecule, directly influencing cellular pathways and regulating gene expression through receptor-mediated and epigenetic mechanisms.

Hydroxycarboxylic Acid Receptor 2 (HCAR2/GPR109A) Agonism and Downstream Cascades

3-hydroxybutanoate is an endogenous ligand for the G-protein coupled receptor HCAR2, also known as GPR109A. wikipedia.orgnih.gov This receptor is expressed on the surface of various cell types, including adipocytes, immune cells, and retinal endothelial cells. nih.govbiorxiv.org

Binding of 3-hydroxybutanoate to HCAR2 activates the inhibitory G-protein subunit, Gαi. wikipedia.org This activation leads to the inhibition of adenylyl cyclase, which in turn decreases intracellular levels of cyclic AMP (cAMP). wikipedia.org The reduction in cAMP levels attenuates the activity of protein kinase A (PKA). This signaling cascade has several downstream consequences, most notably the inhibition of lipolysis in adipocytes, which reduces the release of free fatty acids into circulation. nih.gov In other cell types, such as immune cells, activation of HCAR2 has been linked to anti-inflammatory effects. biorxiv.org Studies in bovine neutrophils have shown that HCAR2 agonists, including BHB, can induce chemotaxis via pathways involving AKT, ERK, and AMPK. researchgate.net

| Agonist | Receptor | Cell Type / System | Measured Effect | Potency (EC₅₀) | Reference |

|---|---|---|---|---|---|

| β-Hydroxybutyrate | HCAR2/GPR109A | Bovine Neutrophils | Calcium Release | ~1.0 mM | researchgate.net |

| Niacin | HCAR2/GPR109A | CHO-K1 Cells | Ca²⁺ Mobilization | 0.06–0.25 µM | researchgate.net |

| MK-1903 (Synthetic Agonist) | HCAR2/GPR109A | Bovine Neutrophils | Calcium Release | ~1.0 µM | researchgate.net |

Histone Deacetylase (HDAC) Inhibition and Epigenetic Remodeling

A significant signaling function of 3-hydroxybutanoate is its ability to act as an endogenous inhibitor of class I and class IIa histone deacetylases (HDACs). nih.gov HDACs are enzymes that remove acetyl groups from histone proteins, leading to a more condensed chromatin structure and transcriptional repression.

By inhibiting HDACs, 3-hydroxybutanoate promotes histone hyperacetylation, an epigenetic mark associated with chromatin relaxation and increased gene expression. nih.gov In vitro studies have demonstrated that physiologically relevant concentrations of BHB can inhibit the activity of HDAC1, HDAC3, and HDAC4. nih.gov This inhibition leads to the increased expression of a host of genes, including those involved in antioxidant responses, such as FOXO3A and MT2. nih.gov The catabolism of 3-hydroxybutanoate to acetyl-CoA can also contribute to this effect by increasing the substrate pool for histone acetyltransferases (HATs), further shifting the balance toward an acetylated state. nih.gov This epigenetic modulation links the metabolic state of the cell directly to the regulation of its genome.

| HDAC Isoform | Inhibitor | IC₅₀ Value | Experimental System | Reference |

|---|---|---|---|---|

| HDAC1 | β-Hydroxybutyrate | ~2.4 mM | Recombinant Human HDACs | nih.gov |

| HDAC3 | β-Hydroxybutyrate | ~5.0 mM | Recombinant Human HDACs | nih.gov |

| HDAC4 | β-Hydroxybutyrate | ~5.3 mM | Recombinant Human HDACs | nih.gov |

Activation of Nuclear Receptor Activity (e.g., PPARs, PGC-1α)

3-hydroxybutanoate (3-HB) has been shown to modulate the activity of key nuclear receptors and transcriptional coactivators, such as Peroxisome Proliferator-Activated Receptors (PPARs) and PPARγ coactivator-1α (PGC-1α), which are central to regulating mitochondrial biogenesis and energy metabolism.

Studies have demonstrated that 3-HB can influence the expression and activity of these factors. For instance, research on aged rats treated with 3-HB showed an upregulation of PGC-1α, which then selectively interacted with the transcription factor FoxO1. nih.gov This interaction is significant because PGC-1α is known to play a crucial role in mitochondrial biogenesis. nih.gov The activation of the PGC-1α pathway can lead to the coordinated expression of genes required for the assembly of new mitochondria. nih.gov

In cultured neurons, 3-HB treatment enhanced the nuclear levels of PGC-1α, as well as FoxO1 and FoxO3a, in a manner dependent on the NAD+-activated protein deacetylase SIRT2. mdpi.com This upregulation was associated with stimulated mitochondrial biogenesis and increased neuronal resistance to energy-related stress. mdpi.com Furthermore, PPARs, which function as fatty acid sensors, are involved in regulating lipid and carbohydrate metabolism, and their signaling pathways are considered targets for modulating energy homeostasis. nih.govmdpi.com The activation of PPARα, for example, can stimulate the transcription of genes involved in thermogenesis, including PGC-1α. mdpi.com

| Factor | Model System | Observed Effect | Reference |

| PGC-1α | Aged Rat Kidneys | Upregulated by 3-HB treatment; selectively interacted with FoxO1 over NF-κB. | nih.gov |

| PGC-1α, FoxO1, FoxO3a | Cultured Neurons | Nuclear levels were enhanced by D-BHB in an SIRT2-dependent manner, stimulating mitochondrial biogenesis. | mdpi.com |

| PPARα | General Metabolism | Key regulator of ketogenesis, catabolism, and thermogenesis; stimulates PGC-1α. | mdpi.comresearchgate.net |

Modulation of Key Kinase Pathways (e.g., AMPK, mTOR)

3-hydroxybutanoate influences the activity of central metabolic kinases, AMP-activated protein kinase (AMPK) and the mammalian target of rapamycin (B549165) (mTOR), which act as cellular energy sensors and regulators of cell growth and metabolism.

AMPK and mTOR have a reciprocal relationship; AMPK activation, typically occurring during low energy states, inhibits mTORC1 signaling to conserve energy and promote catabolic processes like autophagy. researchgate.netmdpi.com Conversely, mTOR is activated under nutrient-rich conditions to promote anabolic processes. researchgate.net

In cultured neurons, D-β-hydroxybutyrate (D-BHB) was found to stimulate the autophagic–lysosomal pathway through the activation of AMPK. mdpi.com This suggests that 3-HB can shift the cellular metabolic state towards energy conservation and cellular maintenance. The relationship between ketone bodies and these pathways can be complex and tissue-specific. nih.gov Some studies suggest that while ketogenic conditions generally suppress the PI3K/AKT/mTOR pathway, supplementation with β-hydroxybutyrate may be associated with an upregulation of AKT and downstream markers in certain contexts, such as muscle recovery. nih.gov In general, energy and nutrient deprivation, which leads to the production of ketone bodies, results in the activation of the AMPK pathway, which in turn alters mTOR downstream signaling. researchgate.net

| Kinase Pathway | Model System | Effect of 3-Hydroxybutanoate/Ketosis | Mechanism | Reference |

| AMPK | Cultured Neurons | Activated by D-BHB. | Contributes to the stimulation of the autophagic-lysosomal pathway. | mdpi.com |

| mTOR | General Metabolism | Inhibited by conditions of ketosis. | Often downstream of AMPK activation and reduced insulin (B600854) signaling. | researchgate.netnih.gov |

| AMPK/mTOR | Bone Marrow Stem Cells | Magnesium ions downregulated cellular energy (ATP), activating AMPK and inhibiting mTOR. | This modulation initiated autophagy, which was associated with osteogenic differentiation. | nih.gov |

Autophagy Induction and Lysosomal Pathway Modulation

3-hydroxybutanoate is a significant inducer of autophagy, a cellular process for degrading and recycling damaged organelles and proteins to maintain cellular homeostasis and provide energy during periods of nutrient stress. nih.gov

In cultured cortical neurons, D-BHB was shown to stimulate the autophagic flux, which is the complete process of autophagy from vesicle formation to degradation. mdpi.com This was evidenced by an increase in the conversion of the protein LC3-I to LC3-II, a marker of autophagosome formation. mdpi.com The study also confirmed that D-BHB promoted the degradation of autophagic vesicles, indicating a fully functional autophagy pathway. mdpi.com This induction of autophagy can be mediated by the inhibition of mTOR or the activation of AMPK, and D-BHB was specifically shown to stimulate AMPK activity. mdpi.com

Furthermore, 3-HB can modulate the lysosomal pathway. Lysosomes are essential for the final stage of autophagy, where they fuse with autophagosomes to degrade their contents. D-BHB treatment in neurons stimulated TFEB-mediated lysosomal biogenesis, enhancing the cell's capacity for autophagic degradation. mdpi.com In models of excitotoxic damage, D-BHB administration helped preserve lysosomal membrane integrity, which is crucial for effective autophagy. benthamdirect.com Some research also suggests that the biosynthesis of β-hydroxybutyrate itself can be dependent on autophagy, which functions to mobilize endogenous nutrients in response to starvation. jci.orgnih.gov

| Process | Model System | Key Findings | Reference |

| Autophagy Induction | Cultured Cortical Neurons | D-BHB increased LC3-II levels, indicating autophagosome formation, and stimulated the overall autophagic flux. | mdpi.comnih.gov |

| Lysosomal Biogenesis | Cultured Cortical Neurons | D-BHB stimulated TFEB-mediated lysosomal biogenesis. | mdpi.com |

| Autophagic Degradation | Rat Striatum (in vivo) | D-BHB administration improved autophagic degradation and preserved lysosomal membranes after excitotoxic injury. | benthamdirect.com |

| Autophagy Dependence | Animal Models | The biosynthesis of β-hydroxybutyrate was shown to be impaired when autophagy was inhibited. | jci.orgnih.gov |

Oxidative Stress Mitigation and Redox Homeostasis Maintenance (in vitro studies)

3-hydroxybutanoate plays a significant role in protecting cells from oxidative stress by maintaining redox homeostasis. This is achieved through multiple mechanisms, including the direct scavenging of reactive species and the enhancement of the cell's own antioxidant systems.

Direct Scavenging of Reactive Oxygen Species (ROS) and Reactive Nitrogen Species (RNS)

Some evidence suggests that 3-hydroxybutanoate may act as a direct antioxidant, although this role is debated. It has been reported that 3-HB can function as a direct scavenger for the highly reactive hydroxyl radical (•OH). mdpi.commdpi.com This direct action would provide an immediate, albeit likely modest, line of defense against one of the most damaging reactive oxygen species.

However, other in vitro studies have not supported the idea that 3-HB is a potent direct antioxidant. researchgate.net One study investigating a wide range of oxidative stress parameters in the cerebral cortex of developing rats found that β-hydroxybutyrate did not reduce lipid peroxidation or protein oxidative damage under either basal conditions or in the presence of induced oxidative stress. researchgate.net This suggests that the primary antioxidant effects of 3-HB may be indirect, occurring through the modulation of cellular defense pathways rather than through direct chemical scavenging. researchgate.net

Enhancement of Endogenous Antioxidant Defense Systems (e.g., Nrf2 pathway activation)

A more established mechanism for the antioxidant effect of 3-hydroxybutanoate is its ability to bolster the cell's intrinsic antioxidant defenses, primarily through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.

In vitro studies have shown that exposure of endothelial cells to ketone bodies can lead to an increase in nuclear Nrf2 levels and higher gene expression of heme oxygenase-1 (HO-1), a key antioxidant enzyme and a target of Nrf2. unimi.itcabidigitallibrary.org This activation of the Nrf2 pathway provides protection against subsequent oxidative insults. unimi.it Similarly, in proximal tubular cells, 3-OHB was found to increase the level of NRF2, leading to a decrease in the production of reactive oxygen species. mdpi.com

The activation of Nrf2 by 3-HB may be linked to its metabolism. It has been proposed that 3-HB metabolism leads to an elevation of fumarate, a tricarboxylic acid cycle intermediate, which in turn acts as an Nrf2 activator. nih.gov Another significant mechanism involves the inhibition of histone deacetylases (HDACs) by 3-HB. nih.gov By inhibiting HDACs, 3-HB can increase the expression of key antioxidant genes regulated by the transcription factor FOXO3A, such as manganese superoxide (B77818) dismutase (MnSOD) and catalase. nih.govnih.gov

| Pathway/Target | Model System | Effect of 3-Hydroxybutanoate | Reference |

| Nrf2 | Endothelial Cells (HMEC-1) | Increased nuclear levels of Nrf2 and higher expression of its target gene, HO-1. | unimi.itcabidigitallibrary.org |

| Nrf2 | Proximal Tubular Cells (HK-2) | Increased NRF2 levels, leading to decreased ROS production. | mdpi.com |

| FOXO3A, MnSOD, Catalase | PC12 Cells | Upregulated protein levels in a dose-dependent manner. | nih.gov |

| HDAC Inhibition | HEK293 Cells & Mice | 3-HB inhibits class I HDACs, leading to increased expression of oxidative stress resistance genes like Foxo3a and Mt2. | nih.gov |

Impact on Mitochondrial ROS Production and Detoxification

Mitochondria are the primary source of cellular ROS, which are generated as byproducts of cellular respiration. 3-hydroxybutanoate can influence mitochondrial function to reduce the net production of these damaging molecules.

Metabolism of ketone bodies can lead to a more reduced state of the coenzyme Q couple (CoQ) in the mitochondrial electron transport chain, which decreases the production of superoxide radicals at Complex I. mdpi.com In human vascular endothelial cells, 3-HB has been shown to reduce mitochondrial superoxide production while enhancing the expression of antioxidant genes. whioce.com Studies in cerebral cortical neurons have shown that while 3-HB metabolism increases mitochondrial respiration, it can also drive the expression of protective factors like brain-derived neurotrophic factor (BDNF) and increase levels of the mitochondrial antioxidant enzyme SOD2 (MnSOD). nih.gov

By serving as an efficient fuel source, 3-HB can improve mitochondrial efficiency and reduce electron leakage that leads to ROS formation. It has been observed to decrease the amount of mitochondrial reactive oxygen species formed while simultaneously increasing ATP production in cardiac muscle. mdpi.com This dual effect of enhancing energy production while curbing oxidative byproducts highlights a key mechanism by which 3-hydroxybutanoate contributes to cellular protection.

Cellular Uptake, Transport, and Intracellular Distribution Mechanisms (in vitro/ex vivo studies)

The cellular assimilation of Magnesium 3-hydroxybutanoate involves distinct and synergistic pathways for its two constituent components: the 3-hydroxybutanoate anion and the magnesium cation. In vitro and ex vivo studies have elucidated the specific transporter families and intracellular distribution patterns that govern their biological activity at the cellular level.

The transport of the 3-hydroxybutanoate (also known as beta-hydroxybutyrate or BHB) component across the plasma membrane is primarily mediated by the Monocarboxylate Transporter (MCT) family, which belongs to the solute carrier 16A (SLC16A) gene family. wikipedia.orgmerckmillipore.combris.ac.uk These transporters facilitate the proton-linked movement of monocarboxylates such as 3-hydroxybutanoate, lactate, and pyruvate. wikipedia.orgbris.ac.ukresearchgate.net

Key Transporters : In vitro studies have identified MCT1 (SLC16A1) and MCT2 (SLC16A7) as key transporters for 3-hydroxybutanoate uptake into target tissues. nih.gov Their expression levels can regulate the extent of 3-hydroxybutanoate uptake by cells. nih.gov

Mechanism : MCTs function as proton-coupled symporters, co-transporting one proton with one monocarboxylate substrate. researchgate.net This process is pH-dependent. researchgate.net

Tissue Expression : MCTs are expressed in nearly all cell types. wikipedia.org For instance, MCT1 is found in glial cells and some neurons, while MCTs are also crucial for transporting 3-hydroxybutanoate across the blood-brain barrier. researchgate.netnih.gov

Table 1: Monocarboxylate Transporters Involved in 3-hydroxybutanoate Transport

| Transporter | Gene (SLC) | Substrates | Key Function in 3-HB Transport |

|---|---|---|---|

| MCT1 | SLC16A1 | Lactate, Pyruvate, 3-hydroxybutanoate, Acetoacetate (B1235776) | Facilitates uptake into various cells, including glial cells and neurons. researchgate.net |

| MCT2 | SLC16A7 | Lactate, Pyruvate, 3-hydroxybutanoate, Acetoacetate | Contributes to 3-HB transport across the blood-brain barrier. nih.gov |

| SLC16A6 | SLC16A6 | 3-hydroxybutanoate | Implicated as a key transporter for the export of 3-HB from the liver. nih.gov |

The magnesium (Mg²⁺) cation is transported into cells via a different set of specialized transporter systems. Unlike the passive diffusion of some ions, magnesium uptake is a tightly regulated process involving both active and passive mechanisms. revistanefrologia.com

Active Transport : The primary route for active, transcellular magnesium transport involves specific ion channels, particularly members of the Transient Receptor Potential Melastatin (TRPM) family. TRPM6 and TRPM7 have been identified as crucial magnesium channels in various cell types. revistanefrologia.comnih.gov This transport is saturable, indicating a carrier-mediated process. revistanefrologia.com

Passive Transport : A secondary, non-saturable mechanism allows for passive magnesium transport via the paracellular route, moving between cells. revistanefrologia.com

Other Transporter Families : In addition to TRPM channels, other protein families implicated in cellular magnesium homeostasis include the Solute Carrier 41 (SLC41) family, Cyclin M (CNNM) proteins, and Mitochondrial RNA Splicing Protein 2 (Mrs2) for mitochondrial uptake. nih.gov The Caco-2 cell model, an in vitro method for studying intestinal absorption, has been used to investigate the transport of Mg²⁺. nih.gov

Following transport across the plasma membrane, 3-hydroxybutanoate and magnesium are distributed into specific intracellular compartments where they exert localized effects.

3-hydroxybutanoate: Once inside the cell, 3-hydroxybutanoate enters the mitochondrial matrix. Here, it is catabolized into two molecules of acetyl-CoA. mdpi.com This process provides an alternative energy source for the cell and increases the intracellular pool of acetyl-CoA, which can subsequently influence cellular processes like protein acetylation. nih.govmdpi.com

Magnesium: Magnesium is the second most abundant intracellular cation after potassium. revistanefrologia.commdpi.com However, the vast majority of intracellular magnesium is not free; it is bound to various molecules or sequestered within organelles. basicmedicalkey.comderangedphysiology.com

Binding : A significant portion of intracellular Mg²⁺ is complexed with adenosine (B11128) triphosphate (ATP), where it is essential for the stabilization and function of ATP. basicmedicalkey.comderangedphysiology.com It also binds to hundreds of enzymes as a critical cofactor, as well as to DNA, RNA, and ribosomes. revistanefrologia.commdpi.comannualreviews.org

Organellar Distribution : Intracellular magnesium is compartmentalized, with particularly high concentrations found within mitochondria and microsomes. annualreviews.org This sequestration is vital for regulating cellular energy metabolism, as magnesium-dependent enzymes are central to processes like oxidative phosphorylation. annualreviews.org Approximately 99% of the body's total magnesium is located in the intracellular compartment. revistanefrologia.com

Immunomodulatory and Anti-inflammatory Cellular Effects (in vitro models)

In vitro studies using various cell models have demonstrated that both 3-hydroxybutanoate and magnesium possess significant immunomodulatory and anti-inflammatory properties. These effects are mediated through the modulation of inflammatory signaling pathways and the production of key signaling molecules.

Both components of this compound have been shown to alter the production of cytokines and chemokines in immune and other cell types in response to inflammatory stimuli.

3-Hydroxybutanoate : In vitro experiments on human bronchial smooth muscle cells showed that 3-hydroxybutanoate can dose-dependently suppress the production of pro-inflammatory cytokines IL-6 and CXCL8 (IL-8) stimulated by IL-1β. nih.gov Similarly, in cultured human placental tissue, it suppressed the secretion of IL-1β, IL-6, and IL-8. nih.gov

Magnesium : Studies on human monocytic cells (THP-1) and macrophages have shown that Mg²⁺ can down-regulate the expression of M1 (pro-inflammatory) macrophage markers and decrease the secretion of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and IL-1β. nih.govoup.comannexpublishers.com Conversely, it can up-regulate M2 (anti-inflammatory) markers and promote the secretion of anti-inflammatory cytokines such as IL-10. annexpublishers.com This effect is linked to the inhibition of the NF-κB signaling pathway. nih.govconsensus.app In rat alveolar macrophages, Mg²⁺ deficiency in vitro led to an increase in TNF-α and IL-1 mRNA levels. nih.gov

Table 2: Summary of In Vitro Effects on Cytokine & Chemokine Production

| Component | Cell Model | Stimulus | Effect on Pro-inflammatory Cytokines | Effect on Anti-inflammatory Cytokines |

|---|---|---|---|---|

| 3-Hydroxybutanoate | Human Bronchial Smooth Muscle Cells | IL-1β | ↓ IL-6, ↓ CXCL8/IL-8 nih.gov | Not Reported |

| 3-Hydroxybutanoate | Human Placental Tissue | Not specified | ↓ IL-1β, ↓ IL-6, ↓ IL-8 nih.gov | Not Reported |

| Magnesium | Human Monocytic Cells (THP-1) / Macrophages | Not specified | ↓ M1 Markers, ↓ TNF-α, ↓ IL-1β nih.govoup.comannexpublishers.com | ↑ M2 Marker, ↑ IL-10 annexpublishers.com |

| Magnesium (deficiency) | Rat Alveolar Macrophages | Lipopolysaccharide (LPS) | ↑ TNF-α, ↑ IL-1 nih.gov | Not Reported |

A key mechanism underlying the anti-inflammatory effects of this compound is the regulation of the NLRP3 inflammasome. The NLRP3 inflammasome is a multiprotein complex that, when activated, triggers the maturation of pro-inflammatory cytokines IL-1β and IL-18 and can induce a form of inflammatory cell death called pyroptosis. researchgate.netresearchgate.net

3-Hydroxybutanoate : The ketone body 3-hydroxybutanoate has been identified as a potent inhibitor of the NLRP3 inflammasome in response to diverse stimuli. researchgate.netnih.gov Mechanistic studies in monocytes have shown that it blocks NLRP3 activation by preventing potassium (K⁺) efflux from the cell, which is a critical upstream step for inflammasome assembly. researchgate.net This action reduces the oligomerization of the adaptor protein ASC and subsequent caspase-1 activation. researchgate.net This inhibitory effect has been observed in human monocytes and various mouse models. researchgate.net

Magnesium : Magnesium ions have also been reported to suppress inflammasome-mediated inflammatory responses. frontiersin.org Research indicates that Mg²⁺ can inhibit both the canonical and non-canonical pyroptotic pathways in macrophages. frontiersin.org The proposed mechanism involves the inhibition of the ATP-gated P2X7 calcium channel, which limits the oligomerization and membrane localization of Gasdermin D (GSDMD-NT), the protein responsible for forming pores and executing pyroptosis. frontiersin.org

The distinct but complementary mechanisms by which 3-hydroxybutanoate (inhibition of K⁺ efflux) and magnesium (inhibition of P2X7 and GSDMD-NT) suppress the NLRP3 inflammasome pathway highlight the potential for a potent anti-inflammatory effect.

Immune Cell Differentiation and Function Influences

This compound, a salt composed of a magnesium cation and the 3-hydroxybutanoate anion (also known as beta-hydroxybutyrate or BHB), exerts influence on the immune system through the distinct and potentially synergistic actions of its two components. physiology.orghealthandscience.eu Both magnesium and BHB are recognized as significant modulators of immune cell activity, impacting the development, differentiation, and function of key immune cell populations. nih.govnih.gov

The 3-hydroxybutanoate component, as the most abundant ketone body, has emerged as a crucial signaling molecule beyond its metabolic role, with functions that include histone deacetylase inhibition, G-protein coupled receptor (GPCR) stimulation, and inflammasome regulation, all of which are highly relevant to immune cells. physiology.orgphysiology.orgutexas.edu Concurrently, magnesium is an essential mineral and a critical cofactor in over 300 enzymatic reactions, playing a pivotal role in both the innate and adaptive immune systems. nih.govcymbiotika.com It is vital for processes such as T cell activation, antibody-dependent cytolysis, and the modulation of inflammatory responses. nih.govcymbiotika.comnih.gov

Influence on T Lymphocytes

Beta-hydroxybutyrate (BHB) also directly enhances T cell immune capacity. Studies have found that T cells prefer ketone bodies over glucose as a nutrient source, and when T cells absorb BHB, their function is improved and they are reprogrammed to better neutralize pathogens. labroots.com In the context of viral infections like COVID-19, BHB has been shown to restore CD4+ T cell metabolism and function. researchgate.net Furthermore, BHB treatment of human peripheral blood mononuclear cells led to a substantial augmentation of the CD8+ T-cell response, characterized by increased secretion of key cytokines and enhanced cell-killing capacity. frontiersin.org

Table 1: Effect of Beta-hydroxybutyrate (BHB) on Human CD8+ T Cell Function

| Parameter Measured | Change with BHB Treatment | Significance (p-value) |

| IFNγ Secretion | + 8.3% ± 2.2% | p = 0.0026 |

| TNFα Secretion | + 16% ± 7.9% | p = 0.0248 |

| Perforin Secretion | + 24% ± 11% | p = 0.045 |

| Granzyme B Secretion | + 19% ± 5.2% | p = 0.0023 |

| Cell Lysis Capacity | + 21% ± 4.9% | p = 0.0043 |

| Data sourced from a study on human peripheral blood mononuclear cells incubated with 10 mM D/L-beta-hydroxybutyrate. frontiersin.org |

Influence on Macrophages and Innate Immunity

Magnesium plays a significant role in the function of innate immune cells like macrophages. healthandscience.eu It is involved in phagocytosis, the process by which immune cells engulf and digest pathogens. cymbiotika.com Macrophages rely on magnesium for efficient function. cymbiotika.com In animal models, magnesium deficiency has been associated with peripheral neutrophilia, increased phagocytosis, and oxidative burst. mdpi.com Furthermore, magnesium supplementation in monocytes has been shown to reduce cytokine production following stimulation of toll-like receptors (TLRs). mdpi.com Low magnesium can alter macrophage behavior; it activates a protein on the cell membrane called TRPM7, which acts as a magnesium channel. youtube.com When magnesium enters through this channel, the macrophage tends to become a "healer" type cell, whereas blocking this channel can promote a "warrior" phenotype that is more effective at fighting pathogens and cancer cells. youtube.com

The BHB component is a potent modulator of macrophage activity, primarily through its anti-inflammatory effects. BHB has been shown to block the activation of the NLRP3 inflammasome in macrophages, a key multiprotein complex that drives inflammatory responses. physiology.org This action mitigates the release of pro-inflammatory cytokines. Additionally, BHB can activate the hydroxycarboxylic acid receptor 2 (HCA2), a G-protein coupled receptor, which in turn can lead to the activation of a neuroprotective subset of macrophages. physiology.org In microglia, the resident immune cells of the brain, BHB can be oxidized and can modulate the metabolic reprogramming that occurs during a pro-inflammatory response, synergistically increasing the accumulation of key immunometabolites like succinate. mdpi.com